2,3-Dichloro-6-fluoro-7-nitroquinoxaline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H2Cl2FN3O2 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2,3-dichloro-6-fluoro-7-nitroquinoxaline |
InChI |
InChI=1S/C8H2Cl2FN3O2/c9-7-8(10)13-5-2-6(14(15)16)3(11)1-4(5)12-7/h1-2H |
InChI Key |
GLCDEGACBJGQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dichloro 6 Fluoro 7 Nitroquinoxaline and Analogous Quinoxaline Derivatives
Direct Synthesis Strategies
The direct synthesis of 2,3-dichloro-6-fluoro-7-nitroquinoxaline typically involves the conversion of a quinoxaline (B1680401) dione (B5365651) precursor. This targeted approach ensures the correct placement of the fluoro and nitro substituents on the benzene (B151609) ring prior to the introduction of the chloro groups on the pyrazine (B50134) ring.
Synthesis from Quinoxaline Diones (e.g., 6-Fluoro-7-nitroquinoxaline-2,3(1H,4H)-dione Precursors)
The key precursor for the target molecule is 6-fluoro-7-nitroquinoxaline-2,3(1H,4H)-dione. This intermediate is synthesized via the cyclocondensation of a specifically substituted o-phenylenediamine (B120857) with a suitable dicarbonyl compound.
A well-established method for forming the quinoxaline-2,3-dione core is the reaction of an o-phenylenediamine derivative with diethyl oxalate (B1200264). vulcanchem.com In the case of the required precursor, the starting material would be 4-fluoro-5-nitro-1,2-phenylenediamine. The reaction involves the condensation of the diamine with diethyl oxalate, typically under reflux conditions, to yield 6-fluoro-7-nitroquinoxaline-2,3(1H,4H)-dione. This cyclization is a fundamental step in building the quinoxaline framework.
Halogenation Techniques for Quinoxaline Cores (e.g., utilizing Thionyl Chloride, Phosphorous Oxychloride)
Once the 6-fluoro-7-nitroquinoxaline-2,3(1H,4H)-dione is obtained, the subsequent step is the chlorination of the hydroxyl groups on the pyrazine ring to yield the final product, this compound. This transformation is commonly achieved using potent chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). vulcanchem.comresearchgate.net
When using phosphorus oxychloride, the quinoxaline dione is typically heated in the presence of POCl₃, often with a catalytic amount of a tertiary amine or dimethylformamide (DMF), to facilitate the reaction. vulcanchem.comresearchgate.net For instance, a validated method for a similar compound involves treating the quinoxaline-2,3-diol with phosphorus oxychloride in DMF at elevated temperatures (e.g., 110°C). vulcanchem.com A general procedure involves refluxing the quinoxaline-2,3(1H,4H)-dione with POCl₃ for several hours. After the reaction is complete, the excess POCl₃ is removed, often by distillation under reduced pressure, and the reaction mixture is carefully quenched with ice water to precipitate the chlorinated product. chemicalbook.com
Thionyl chloride can also be employed for this chlorination. The reaction generally involves heating the quinoxaline dione with thionyl chloride, sometimes in an inert solvent like 1-chlorobutane (B31608), with a catalytic amount of DMF. chemicalbook.com The mixture is refluxed for a period, and upon cooling, the product crystallizes and can be collected by filtration. chemicalbook.com
| Chlorinating Agent | Typical Reaction Conditions | Yield | Reference |
|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Reflux at 100°C for 3 hours | 92% | chemicalbook.com |
| Thionyl Chloride (SOCl₂) / DMF | Reflux in 1-chlorobutane for 1 hour | 98% | chemicalbook.com |
General Approaches to Quinoxaline Core Formation
The synthesis of the quinoxaline ring system is a cornerstone of heterocyclic chemistry, with the condensation of o-phenylenediamines and α-dicarbonyl compounds being the most fundamental and widely used method.
Condensation Reactions
The formation of the pyrazine ring of the quinoxaline system is achieved through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. This versatile reaction can accommodate a wide range of substituents on both reactants, allowing for the synthesis of a diverse library of quinoxaline derivatives.
The condensation reaction between an o-phenylenediamine and an α-dicarbonyl compound is a robust and efficient method for constructing the quinoxaline core. The choice of the α-dicarbonyl compound determines the substitution pattern at the 2 and 3 positions of the resulting quinoxaline.
Glyoxal (B1671930): The reaction of o-phenylenediamine with glyoxal is a straightforward method to produce the parent, unsubstituted quinoxaline.
Diethyl Oxalate: As mentioned previously, the condensation of o-phenylenediamine derivatives with diethyl oxalate leads to the formation of quinoxaline-2,3(1H,4H)-diones. vulcanchem.com This is a crucial step in the synthesis of 2,3-dichloroquinoxalines.
α-Diketones: The use of α-diketones, such as benzil (B1666583) or biacetyl, in the condensation reaction results in the formation of 2,3-disubstituted quinoxalines. This allows for the introduction of various aryl or alkyl groups at these positions.
| o-Phenylenediamine Derivative | α-Dicarbonyl Compound | Resulting Quinoxaline Derivative |
|---|---|---|
| o-Phenylenediamine | Glyoxal | Quinoxaline |
| 4-Fluoro-5-nitro-1,2-phenylenediamine | Diethyl Oxalate | 6-Fluoro-7-nitroquinoxaline-2,3(1H,4H)-dione |
| o-Phenylenediamine | Benzil | 2,3-Diphenylquinoxaline (B159395) |
When an unsymmetrically substituted benzene-1,2-diamine is reacted with an unsymmetrical α-dicarbonyl compound, the formation of two regioisomeric quinoxaline products is possible. The regioselectivity of this condensation reaction is influenced by the electronic and steric nature of the substituents on both the diamine and the dicarbonyl compound.
The reaction typically proceeds through the initial formation of a Schiff base (imine) between one of the amino groups of the diamine and one of the carbonyl groups of the dicarbonyl compound. The more nucleophilic amino group of the diamine will preferentially attack the more electrophilic carbonyl group of the dicarbonyl compound. Subsequently, intramolecular cyclization occurs, followed by dehydration to form the aromatic quinoxaline ring.
The electronic effects of the substituents on the benzene-1,2-diamine play a crucial role in determining the nucleophilicity of the amino groups. Electron-donating groups will increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups will decrease it. Similarly, the electrophilicity of the carbonyl groups in the α-dicarbonyl compound is influenced by its substituents. These factors collectively govern which regioisomer is formed as the major product. Careful consideration of these electronic and steric factors is essential for the selective synthesis of a desired quinoxaline isomer.
Specialized Condensation Variants
The synthesis of the quinoxaline scaffold, a precursor to compounds like this compound, often begins with the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. nih.govmtieat.orgnih.gov Specialized variations of this core reaction allow for the introduction of diverse substituents.
One such variant is a three-component condensation reaction involving o-phenylenediamine, an aromatic aldehyde, and cyclohexyl isocyanide. sapub.orglookchem.com This reaction, catalyzed by ferric perchlorate, efficiently produces N-cyclohexyl-3-aryl-quinoxaline-2-amines. sapub.orglookchem.com The process is believed to start with the reaction between the aldehyde and the diamine, followed by an attack from the isocyanide, rearrangement, and subsequent catalytic oxidation to yield the final product. lookchem.com
Another specialized condensation involves the reaction of o-phenylenediamine with 3,4-dihydro-2H-1-benzopyran-2,3-dione, which yields 3-o-hydroxybenzyl-2(1H)-quinoxalinone. sapub.org These methods highlight the versatility of condensation reactions in creating a wide array of substituted quinoxaline derivatives.
| Diamine Reactant | Other Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| o-Phenylenediamine | Aromatic Aldehyde, Cyclohexyl Isocyanide | Ferric Perchlorate (Fe(ClO₄)₃) | N-cyclohexyl-3-aryl-quinoxaline-2-amine sapub.orglookchem.com |
| o-Phenylenediamine | 3,4-Dihydro-2H-1-benzopyran-2,3-dione | - | 3-o-hydroxybenzyl-2(1H)-quinoxalinone sapub.org |
Cyclization Processes for Quinoxaline Ring Closure
Cyclization reactions are fundamental to forming the bicyclic quinoxaline core. Intramolecular cyclization of N-substituted aromatic o-diamines is a key strategy. sapub.org For instance, the reductive cyclization of 2-nitro-phenylamino)-acetic acid using reagents like iron in hydrochloric acid (Fe/HCl) can produce quinoxaline-2-one. sapub.org Similarly, dinitrobenzene derivatives can be reacted with amino acids, followed by reductive cyclization with hydrogen over a Raney Nickel catalyst, to yield quinoxalinones. sapub.org These methods are crucial for building the foundational ring structure upon which further functionalization, such as chlorination, fluorination, and nitration, can be performed to yield the target molecule.
Beirut Reaction for Quinoxaline 1,4-Dioxides
The Beirut Reaction is a pivotal method for the synthesis of quinoxaline 1,4-dioxides, which are important analogs and potential precursors. mdpi.com This reaction involves the heterocyclization of benzofuroxans with enols or enamines. mdpi.comnih.gov Developed in 1965, this cycloaddition has become a central tool for creating functionalized quinoxaline-N,N'-dioxides in a single step. mdpi.comsbq.org.brresearchgate.net The reaction mechanism is believed to involve the nucleophilic addition of an enolate to the benzofuroxan (B160326), followed by ring closure and dehydration to form the stable quinoxaline 1,4-dioxide system. sbq.org.bryoutube.com The reaction's regioselectivity can be influenced by substituents on the benzofuroxan ring, sometimes leading to a mixture of 6- and 7-substituted isomers. mdpi.com
Oxidation-Mediated Syntheses
The direct oxidation of a pre-formed quinoxaline ring provides another route to quinoxaline 1,4-dioxides. While traditional oxidizing agents like peroxy acids or hydrogen peroxide are often inefficient for this transformation, more advanced reagents have been developed. nih.gov A notably effective method employs a complex of hypofluorous acid with acetonitrile (B52724) (HOF·CH₃CN). nih.gov This powerful oxidizing system can convert quinoxalines to their corresponding 1,4-dioxides in quantitative yields. nih.gov This approach is particularly valuable for synthesizing derivatives with electron-withdrawing groups or sterically hindered substituents, which are otherwise difficult to access. nih.gov
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of quinoxaline synthesis, advanced techniques such as microwave-assisted synthesis and one-pot procedures have been extensively developed.
Microwave-Assisted Synthesis for Accelerated Reactions
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the production of quinoxaline derivatives. tandfonline.combenthamdirect.come-journals.in This technique dramatically reduces reaction times from hours or days to mere minutes. e-journals.inudayton.edu The condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds, a foundational reaction for quinoxaline synthesis, can be completed in minutes with excellent yields (80-90%) under microwave irradiation, often in solvent-free conditions. e-journals.inresearchgate.net The advantages include not only speed and high yields but also milder reaction conditions, simpler work-up procedures, and the ability to use environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or even no solvent at all. tandfonline.come-journals.in
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| o-Phenylenediamine + Benzil | Conventional Heating | 2-12 hours | 34-85% | arkat-usa.org |
| Various Diamines + Dicarbonyls | Microwave Irradiation (Solvent-free) | 3.5 minutes | 80-90% | e-journals.in |
| Benzil + 4-Methylbenzene-1,2-diamine | Microwave Irradiation (in PEG-400) | Short | Excellent | tandfonline.com |
| Dichloroquinoxaline + Nucleophiles | Microwave Irradiation | 5 minutes | High | udayton.edu |
One-Pot Synthetic Procedures for Streamlined Production
One-pot syntheses are highly desirable as they enhance efficiency and reduce waste by combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov Several such protocols have been developed for quinoxaline derivatives. For example, an iron-catalyzed transfer hydrogenative condensation allows for the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. nih.gov In this process, the alcohol serves as the hydrogen donor to reduce the nitro group in situ, forming the 1,2-diamine, which then condenses with the oxidized diol. nih.gov Other one-pot methods include the condensation of o-phenylenediamines with α-hydroxy ketones in acetic acid and the reaction of aldehydes under metal-free conditions to generate the necessary dicarbonyl intermediate in situ. arkat-usa.orgasianpubs.org These streamlined approaches represent a significant advancement in the efficient production of complex quinoxaline structures. raco.cat
Principles of Green Chemistry in Quinoxaline Synthesis
The integration of green chemistry principles into the synthesis of quinoxaline derivatives offers environmentally benign and efficient alternatives to traditional methods, which often rely on harsh conditions and hazardous reagents. Key strategies include the use of solvent-free conditions and eco-friendly catalysts like zinc triflate and bentonite (B74815) K-10 clay.
Solvent-Free Conditions: Performing reactions without a solvent or in green solvents like water or ethanol (B145695) minimizes the generation of volatile organic compound (VOC) waste. Microwave and ultrasound irradiation can further enhance reaction rates under these conditions, leading to higher yields in shorter times.
Catalysis with Zinc Triflate: Zinc triflate (Zn(OTf)₂) has emerged as an effective Lewis acid catalyst for the synthesis of quinoxalines. It efficiently catalyzes the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For instance, the reaction of o-phenylenediamine with benzil in the presence of a catalytic amount of zinc triflate in refluxing acetonitrile affords 2,3-diphenylquinoxaline in high yields (up to 90%) within a few hours. This method is applicable to a variety of substituted diamines and diketones.
Table 1: Zinc Triflate Catalyzed Synthesis of Quinoxaline Derivatives
| 1,2-Diamine | 1,2-Diketone | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| o-Phenylenediamine | Benzil | 10 | Acetonitrile | 4 | 90 | |
| 4,5-Dimethyl-1,2-phenylenediamine | Benzil | 20 | Acetonitrile | 5 | 88 | |
| o-Phenylenediamine | 2,3-Butanedione | 20 | Acetonitrile | 6 | 85 |
Catalysis with Bentonite K-10: Bentonite K-10, a type of montmorillonite (B579905) clay, serves as an inexpensive, reusable, and environmentally friendly heterogeneous catalyst for quinoxaline synthesis. It facilitates the condensation of aryl and alkyl 1,2-diamines with α-diketones at room temperature in green solvents like ethanol, providing high to excellent yields in short reaction times. The use of bentonite K-10 avoids the need for harsh acidic or basic conditions and simplifies the work-up procedure, as the catalyst can be easily removed by filtration.
Table 2: Bentonite K-10 Catalyzed Synthesis of Quinoxalines at Room Temperature
| 1,2-Diamine | α-Diketone | Solvent | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzene-1,2-diamine | Benzil | Ethanol | 20 | 95 | |
| 4,5-Dimethylbenzene-1,2-diamine | Benzil | Ethanol | 25 | 96 | |
| 4-Chlorobenzene-1,2-diamine | Benzil | Ethanol | 30 | 92 |
Strategies for Functional Group Introduction and Transformation
The introduction and subsequent transformation of functional groups on the quinoxaline ring are pivotal for creating a diverse range of derivatives. Key strategies include nitration, halogenation, and nucleophilic aromatic substitution.
Nitration of the Quinoxaline Ring System
Nitration is a fundamental electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto the quinoxaline scaffold. The position of nitration is influenced by the reaction conditions and the existing substituents on the ring. Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile.
For the synthesis of compounds like this compound, a precursor such as a substituted 2-nitroaniline (B44862) would undergo cyclization, or a pre-formed fluoroquinoxaline would be nitrated. The directing effects of the existing substituents play a crucial role. For instance, the nitration of 2-quinoxalinol under weakly acidic conditions leads to the formation of 7-nitroquinoxalin-2-ol, where the regioselectivity is dictated by the nitrogen atom at the 4-position. Conversely, under strongly acidic conditions with sulfuric acid, the tautomeric quinoxalin-2(1H)-one is protonated, leading to nitration at the 6-position, directed by the hydroxyl group at the C-2 position.
Halogenation Strategies on the Quinoxaline Scaffold
Halogen atoms can be introduced onto the quinoxaline scaffold through various methods, including electrophilic halogenation and substitution reactions. For instance, the hydroxyl groups of quinoxalin-2-ols can be replaced by chlorine atoms using reagents like phosphorus oxychloride (POCl₃). This is a common strategy to prepare chloro-substituted quinoxalines, which are versatile intermediates for further functionalization via nucleophilic substitution.
The direct halogenation of the quinoxaline ring itself can be more challenging and may require specific catalysts or conditions to achieve the desired regioselectivity. The reactivity of the quinoxaline ring towards electrophilic attack is influenced by the electron-withdrawing nature of the pyrazine ring.
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoxalines
Halogenated quinoxalines, such as 2,3-dichloroquinoxaline (B139996), are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrazine ring and the halogen substituents activate the carbon atoms at positions 2 and 3 for nucleophilic attack. This allows for the displacement of the halogen atoms by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile route to a variety of 2,3-disubstituted quinoxalines.
In polysubstituted quinoxalines like this compound, the reaction with a nucleophile can potentially occur at multiple sites. The outcome of the reaction is governed by both chemoselectivity (which substituent is replaced) and regioselectivity (at which position the reaction occurs).
The carbon atoms at positions 2 and 3 are generally the most electrophilic and prone to nucleophilic attack due to the influence of the adjacent nitrogen atoms. When 2,3-dichloroquinoxaline reacts with a nucleophile, monosubstitution can often be achieved under controlled conditions, followed by a second substitution if desired. The regioselectivity of the first substitution can be influenced by the nature of the nucleophile and the reaction conditions.
In a molecule containing different halogen atoms, their relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. This is because the rate-determining step in SNAr is often the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The presence of a strongly electron-withdrawing nitro group on the benzene ring further activates the entire scaffold towards nucleophilic attack.
While halogens are common leaving groups in SNAr reactions, the nitro group can also be displaced by nucleophiles, especially when it is located at a position activated by other electron-withdrawing groups. The displacement of a nitro group by a halide nucleophile is a synthetically useful transformation.
The relative leaving group ability in activated aromatic systems often follows the order F > NO₂ > Cl ≈ Br > I. This indicates that in a molecule containing both a nitro group and a chlorine atom at activated positions, the nitro group could potentially be displaced. The outcome of the reaction, however, is highly dependent on the specific substrate, the nucleophile, and the reaction conditions.
For a molecule like this compound, a halide nucleophile could theoretically attack any of the positions bearing a leaving group (Cl at C-2 and C-3, F at C-6, and NO₂ at C-7). The positions C-2 and C-3 are highly activated by the pyrazine ring nitrogens. The C-7 position is activated by the adjacent nitro group itself (ortho) and the quinoxaline nitrogen at position 4 (para). The C-6 position is less activated.
The chemoselectivity between displacing a chlorine atom at C-2/C-3 versus the nitro group at C-7 would depend on the relative activation of these positions and the intrinsic leaving group abilities under the specific reaction conditions. The greater electron-withdrawing effect of the pyrazine nitrogens on the C-2 and C-3 positions often makes them the primary sites for nucleophilic attack. However, the strong activation provided by the nitro group itself makes its displacement a competing pathway. Factors such as the nature of the halide nucleophile (hard vs. soft) and the solvent can influence this selectivity. Precise control over reaction conditions is therefore essential to achieve selective displacement of one group over the others.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize heterocyclic compounds like quinoxalines. researchgate.netlibretexts.org The presence of two chlorine atoms at the C2 and C3 positions of the quinoxaline ring makes 2,3-dichloroquinoxaline derivatives excellent substrates for these transformations. researchgate.netresearchgate.net
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. This reaction has been successfully applied to various dichloro-heteroaromatic compounds, including substituted quinoxalines. researchgate.netresearchgate.net For a substrate like this compound, the chlorine atoms at positions 2 and 6 are susceptible to coupling. The reactivity differences between these positions can allow for selective mono- or diarylation, often controlled by electronic parameters and reaction conditions. researchgate.net For instance, the C2 position in 2,6-dichloroquinoxaline (B50164) is generally more reactive towards Suzuki coupling. researchgate.net A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄, K₂CO₃), and a suitable solvent system like dioxane/water. nih.gov
The Stille reaction provides another robust method for C-C bond formation, utilizing an organotin compound as the coupling partner. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, making it suitable for complex molecules. libretexts.org The mechanism involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the product. wikipedia.org While highly effective, the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org Additives like copper(I) iodide (CuI) can accelerate the reaction rate significantly. harvard.edu
Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Halo-Quinoxalines
Alkylation and Arylation Reactions on the Quinoxaline Nucleus
Beyond cross-coupling at halogenated positions, the quinoxaline nucleus can undergo alkylation and arylation through other mechanisms, such as direct C-H functionalization or reactions with organometallic reagents. These methods are crucial for introducing diverse substituents onto the core structure.
Arylation can be achieved through various catalytic systems. For example, copper-catalyzed C-arylation using CuO nanoparticles has been shown to be effective for active methylene (B1212753) compounds with aryl halides, a principle that can be extended to heterocyclic systems. beilstein-journals.org Direct arylation reactions, often catalyzed by palladium or copper, allow for the coupling of C-H bonds with aryl halides, avoiding the need for pre-functionalized starting materials. mdpi.com For instance, direct C3-H functionalization of quinoxalin-2(1H)-ones is a well-established method to introduce alkyl and aryl groups. researchgate.net
Alkylation of the quinoxaline ring can be more complex. Base-mediated methods have been developed for the selective C3-alkylation of quinoxalin-2(1H)-one derivatives using nitroalkanes. rsc.org In other cases, N-alkylation may be preferred over C-alkylation, depending on the substrate and reaction conditions, such as the choice of base. researchgate.net Visible-light-initiated photocatalysis has also emerged as a method for the decarboxylative alkylation of quinoxalin-2(1H)-ones, offering a greener alternative to traditional methods that may require high temperatures or transition metals. researchgate.net
Table 2: Selected Alkylation and Arylation Strategies for Quinoxaline Derivatives
Catalytic Reduction of Nitro to Amino Functional Groups
The reduction of a nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to versatile amino-functionalized intermediates. wikipedia.org For a molecule like this compound, this conversion would yield 7-amino-2,3-dichloro-6-fluoroquinoxaline, a key building block for further derivatization.
Catalytic hydrogenation is the most common and efficient method for this reduction. mdpi.com Palladium on carbon (Pd/C) is a highly effective catalyst for reducing both aromatic and aliphatic nitro groups using hydrogen gas (H₂). commonorganicchemistry.com However, a significant consideration for halogenated compounds is the potential for hydrodehalogenation, where the catalyst also cleaves the carbon-halogen bonds. commonorganicchemistry.com Raney Nickel is often used as an alternative catalyst when dehalogenation of aryl chlorides, bromides, or iodides is a concern. commonorganicchemistry.com
Other methods for nitro group reduction that may offer better chemoselectivity in the presence of sensitive functional groups include the use of metal reductants in acidic media, such as iron (Fe) or zinc (Zn) in acetic acid, or tin(II) chloride (SnCl₂). commonorganicchemistry.com These conditions provide mild alternatives to catalytic hydrogenation. commonorganicchemistry.com Additionally, sodium sulfide (B99878) (Na₂S) can sometimes be used for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.com The choice of reducing agent is critical to ensure the preservation of the chloro and fluoro substituents on the quinoxaline ring.
Table 3: Common Catalytic Systems for Aromatic Nitro Group Reduction
Mechanistic and Theoretical Investigations in Quinoxaline Chemistry
Reaction Mechanism Elucidation for Quinoxaline (B1680401) Syntheses and Transformations
The synthesis of the 2,3-dichloro-6-fluoro-7-nitroquinoxaline core structure follows established principles of heterocyclic chemistry, typically involving a multi-step sequence. The foundational reaction for forming the quinoxaline ring system is the condensation of an appropriately substituted aryl 1,2-diamine with a 1,2-dicarbonyl compound.
A plausible synthetic pathway begins with 4-fluoro-5-nitro-1,2-phenylenediamine. This precursor undergoes condensation with oxalic acid to form 6-fluoro-7-nitro-1,4-dihydroquinoxaline-2,3-dione. The mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon of oxalic acid, followed by an intramolecular cyclization via the attack of the second amino group, and subsequent dehydration to yield the dione (B5365651).
To obtain the target compound, the resulting quinoxaline-2,3-dione is then subjected to chlorination. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF). The mechanism proceeds through the conversion of the amide-like carbonyl groups into more reactive intermediates, which are then displaced by chloride ions to yield the aromatic 2,3-dichloroquinoxaline (B139996) system.
The primary transformations of this compound involve nucleophilic aromatic substitution (SNAr) at the C2 and C3 positions. The chlorine atoms at these positions are highly activated towards substitution by nucleophiles. This activation arises from the strong electron-withdrawing nature of the fused pyrazine (B50134) ring, further intensified by the nitro group on the benzene (B151609) ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Applications of Computational Chemistry and Molecular Modeling
Computational chemistry provides profound insights into the structure, reactivity, and electronic properties of quinoxaline systems that are often difficult to probe experimentally.
Density Functional Theory (DFT) Applications in Quinoxaline Systems
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For quinoxaline derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G, are used to determine key quantum chemical parameters. These calculations can optimize the molecular geometry and compute properties that govern the molecule's behavior.
Studies on related quinoxaline systems have used DFT to evaluate descriptors such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.
Table 1: Representative Quantum Chemical Parameters Calculated for Quinoxaline Derivatives using DFT
| Parameter | Description | Typical Implication for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons; higher values suggest greater electron-donating capacity. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons; lower values suggest greater electron-accepting capacity. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
| Electronegativity (χ) | The tendency of a molecule to attract electrons | A higher value indicates a greater ability to accept electrons. |
| Chemical Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. |
This table is illustrative of the types of parameters calculated in DFT studies of quinoxaline systems.
Prediction of Electron Distribution and Its Impact on Reactivity and Selectivity
The distribution of electrons within the this compound molecule dictates its chemical behavior. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This effect is significantly amplified by the substituents on the benzene ring. The nitro group (-NO₂) is a powerful electron-withdrawing group through both resonance and inductive effects. The fluorine and chlorine atoms also withdraw electron density inductively.
This cumulative electron withdrawal creates a highly electron-poor (electrophilic) aromatic system. DFT calculations, through methods like Mulliken population analysis or by visualizing electrostatic potential maps, can quantify this effect. The analysis reveals that the carbon atoms of the quinoxaline skeleton, particularly C2 and C3, bear a significant partial positive charge. This electron deficiency makes them prime targets for nucleophilic attack.
The pronounced electrophilicity at C2 and C3 explains the high susceptibility of the compound to SNAr reactions. Conversely, the electron-poor nature of the ring system deactivates it towards electrophilic attack.
Analysis of π-Bond Indices in Nucleophilic Substitution Reactions
The analysis of π-bond indices, or more modernly, bond orders calculated via computational methods, provides a quantitative picture of the changes in electronic structure during a chemical reaction. In the context of nucleophilic aromatic substitution on this compound, this analysis is crucial for understanding the transition state and the formation of the Meisenheimer intermediate.
The SNAr mechanism involves the attack of a nucleophile on one of the chlorinated carbons (C2 or C3), leading to the formation of a tetrahedral intermediate where the aromaticity of the ring is temporarily disrupted. During this process, the bond orders within the ring change significantly.
Initial State : In the ground state of the quinoxaline, the aromatic system is characterized by delocalized π-bonds with bond orders intermediate between single and double bonds.
Transition State/Intermediate : As the nucleophile approaches and forms a new σ-bond, the carbon atom at the site of attack re-hybridizes from sp² to sp³. This disrupts the cyclic π-conjugation. Computational analysis would show a decrease in the bond orders of the adjacent C-C and C-N bonds in the ring, reflecting a loss of aromatic character. The negative charge of the Meisenheimer complex is delocalized over the ring system, particularly onto the electron-withdrawing nitro group and the pyrazine nitrogens, which is reflected in the bond order changes.
Final State : The departure of the chloride leaving group and the re-formation of the π-system restore aromaticity. The bond orders within the ring return to values characteristic of an aromatic system.
By calculating these bond indices for the reactant, intermediate, and product, computational models can map the reaction pathway and quantify the energetic barriers associated with the loss and restoration of aromaticity.
Studies on Reactivity and Stability Profiles of Quinoxaline Systems
Electrophilic Substitution Reactivity of Quinoxalines
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds. However, for quinoxaline systems, this reaction is generally unfavorable. The presence of two electronegative nitrogen atoms in the pyrazine ring significantly reduces the electron density of the entire fused aromatic system, deactivating it towards attack by electrophiles.
In the specific case of this compound, the deactivation is extreme. The molecule is substituted with three additional powerful electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a nitro group. These substituents further deplete the electron density of the aromatic rings.
The mechanism of EAS involves the attack of an electrophile on the π-system to form a positively charged carbocation intermediate (an arenium ion). For this quinoxaline derivative, the formation of such an intermediate is highly energetically unfavorable for two key reasons:
Destabilization by Nitrogen : The inherent inductive effect of the pyrazine nitrogen atoms would strongly destabilize an adjacent positive charge.
Destabilization by Substituents : The strong inductive and resonance effects of the chloro, fluoro, and nitro groups would further destabilize the arenium ion.
Consequently, electrophilic aromatic substitution on this compound is exceptionally difficult and would require forcing reaction conditions. The dominant reactivity profile of this molecule is overwhelmingly characterized by its susceptibility to nucleophilic, rather than electrophilic, attack.
Nucleophilic Substitution Reactivity in Quinoxaline N-Oxides
The reactivity of the quinoxaline core towards nucleophilic substitution is significantly enhanced by the presence of N-oxide functionalities. The electron-withdrawing nature of the N-oxide groups in quinoxaline 1,4-dioxides makes the heterocyclic ring more electrophilic. nih.gov This increased reactivity facilitates the displacement of leaving groups, such as halogen atoms, at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov While direct studies on this compound-N-oxide are not extensively available, the general principles of reactivity in quinoxaline N-oxides suggest that this compound would be highly susceptible to nucleophilic attack. The combined electron-withdrawing effects of the two chlorine atoms, the fluorine atom, the nitro group, and the N-oxide moieties would render the quinoxaline nucleus exceptionally electron-deficient, thereby activating it for substitution reactions.
Influence of Substituents on Reaction Site Selectivity in Quinoxaline Derivatives
The regioselectivity of nucleophilic substitution reactions in quinoxaline derivatives is dictated by the electronic properties of the substituents on both the pyrazine and benzene rings. In 2,3-dichloroquinoxaline, the chlorine atoms are activated by the adjacent nitrogen atoms of the pyrazine ring, making them susceptible to displacement by nucleophiles. researchgate.net The introduction of additional electron-withdrawing groups, such as a nitro group and a fluorine atom, at the 6 and 7 positions, as in this compound, is expected to further influence the reaction site selectivity.
The nitro group, being a powerful electron-withdrawing group, significantly deactivates the benzene ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. Similarly, the fluorine atom at the 6-position enhances the electrophilicity of the quinoxaline ring system through its inductive electron-withdrawing effect. The interplay of these substituents governs which of the chlorine atoms at the 2 and 3-positions is preferentially substituted. In related halogenated quinoxaline-2-carbonitrile 1,4-dioxides, it has been observed that a halogen at the 6-position is more reactive towards nucleophilic substitution than one at the 7-position. nih.gov This suggests that in this compound, the electronic environment created by the fluorine and nitro groups will likely modulate the reactivity of the C-2 and C-3 positions.
Analysis of Resonance Possibilities in Deprotonated Quinoxaline Species
The deprotonation of a quinoxaline derivative can lead to the formation of a resonance-stabilized anionic species. In the case of a hypothetical deprotonation of a precursor to this compound, for instance, at an amino-substituted precursor, the resulting anion would be stabilized by the delocalization of the negative charge across the aromatic system. The strongly electron-withdrawing nitro group at the 7-position would play a crucial role in stabilizing the negative charge through resonance.
The lone pair of electrons on the deprotonated atom can be delocalized into the quinoxaline ring system. This delocalization can extend to the nitro group, which can accommodate the negative charge on one of its oxygen atoms. This is analogous to the resonance structures observed in compounds like p-nitroaniline, where the amino group's lone pair delocalizes into the ring and towards the nitro group. youtube.com The fluorine atom at the 6-position, primarily through its inductive effect, would also contribute to the stabilization of the anionic charge by withdrawing electron density from the ring. The resulting resonance hybrid would have significant charge separation, with the negative charge being distributed over the quinoxaline nucleus and the nitro group, thereby increasing the stability of the deprotonated species.
Spectroscopic and Electrochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoxaline derivatives. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide comprehensive structural information.
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the 5 and 8-positions of the quinoxaline ring. The chemical shifts of these protons would be influenced by the neighboring fluoro and nitro substituents.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbons attached to the chlorine, fluorine, and nitro groups would exhibit characteristic chemical shifts. For example, the carbons bearing the chlorine atoms (C-2 and C-3) are expected to resonate at a specific range, which can be compared to data for similar chlorinated quinoxalines. chemicalbook.com
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be particularly informative. nih.gov This technique is highly sensitive to the local electronic environment of the fluorine nucleus and would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring with adjacent electron-withdrawing groups. nih.govmdpi.com
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H (H-5) | 8.0 - 8.5 | d | J(H-F) ~ 7-10 |
| ¹H (H-8) | 8.2 - 8.7 | s | |
| ¹³C (C-2) | 142 - 145 | s | |
| ¹³C (C-3) | 142 - 145 | s | |
| ¹³C (C-6) | 150 - 155 | d | J(C-F) ~ 250-270 |
| ¹⁹F | -110 to -130 | s |
Note: These are predicted values based on related structures and are for illustrative purposes.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.
The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The M, M+2, and M+4 peaks would appear in a ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and successive loss of chlorine atoms, providing further structural information.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected.
Characteristic IR Absorptions:
NO₂ Group: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.
C-F Bond: The carbon-fluorine stretching vibration typically appears as a strong band in the region of 1000-1300 cm⁻¹.
C-Cl Bonds: The carbon-chlorine stretching vibrations are generally found in the fingerprint region, typically between 600 and 800 cm⁻¹.
Aromatic C=C and C=N Bonds: Stretching vibrations for the aromatic ring and the quinoxaline C=N bonds would be observed in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1335 - 1385 | Strong |
| C-F Stretch | 1000 - 1300 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC))
Chromatographic techniques are indispensable in the synthesis and analysis of quinoxaline derivatives, including this compound. They are routinely employed for monitoring reaction progress, isolating products, and assessing the purity of the final compound.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of reactions involving the synthesis of quinoxaline derivatives. chemistryjournal.in For the separation of functionalized quinoxalines, silica (B1680970) gel plates are commonly used as the stationary phase. derpharmachemica.com The choice of mobile phase is crucial for achieving good separation. A mixture of n-hexane and ethyl acetate (B1210297) is a frequently used eluent system for these types of compounds. chemistryjournal.inderpharmachemica.com The visualization of the separated spots on the TLC plate can be done under UV light, typically at 254 nm, due to the UV-absorbing nature of the quinoxaline core.
The following table summarizes typical chromatographic conditions used for the analysis of substituted quinoxaline derivatives, which would be a starting point for developing a specific method for this compound.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
| HPLC | Reverse-Phase C18 | Acetonitrile (B52724)/Water Gradient | UV-Vis Spectroscopy | Purity assessment and quantitative analysis |
| TLC | Silica Gel G/UV254 | n-Hexane/Ethyl Acetate mixtures | UV light (254 nm) | Reaction monitoring and purity check |
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a molecule like this compound, X-ray crystallography would unambiguously confirm the substitution pattern on the quinoxaline ring and provide insights into the electronic effects of the various substituents.
While the crystal structure of this compound itself is not publicly available, the analysis of a related compound, 5-Nitro-2,3-bis(2-pyridyl)quinoxaline, offers a valuable example of the data obtained from such a study. researchgate.net In the crystal structure of this analog, two crystallographically independent molecules were observed, and the structure was found to be stabilized by C—H⋯N hydrogen bonds and π–π stacking interactions. researchgate.net
Below is a table summarizing the kind of crystallographic data that would be obtained for this compound, illustrated with the data from the aforementioned related nitroquinoxaline derivative.
| Parameter | Illustrative Data for a Related Nitroquinoxaline Derivative |
| Chemical Formula | C₁₈H₁₁N₅O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 16.456(3) Å, c = 19.876(4) Å |
| Angles | α = 90°, β = 98.12(3)°, γ = 90° |
| Volume | 3278.1(11) ų |
| Z (Molecules per unit cell) | 8 |
Polarographic Studies on Quinoxalines
Polarography is an electrochemical technique used to study reducible or oxidizable substances in solution. ebsco.com It involves the use of a dropping mercury electrode (DME) to apply a varying potential to a solution and measure the resulting current. ebsco.com This method is particularly well-suited for the study of aromatic nitro compounds, which are readily reduced at the mercury electrode.
For a compound such as this compound, polarography could be employed to investigate the reduction of the nitro group. The half-wave potential (E₁/₂) obtained from a polarographic experiment is characteristic of the substance being analyzed and can provide information about the ease of its reduction. The presence of electron-withdrawing groups, such as the chloro, fluoro, and nitro groups on the quinoxaline ring, would be expected to facilitate the reduction of the molecule. While specific polarographic data for this compound is not available, the general principles of the technique are highly applicable to its analysis.
The following table outlines the basic principles of polarographic analysis for a nitroaromatic compound.
| Parameter | Description |
| Analyte | A reducible species, such as a nitroaromatic compound. |
| Working Electrode | Dropping Mercury Electrode (DME). |
| Measured Signal | Current as a function of applied potential. |
| Key Data Point | Half-wave potential (E₁/₂), indicative of the analyte's identity and ease of reduction. |
Electrochemical Characterization of Quinoxalinium Salts
The electrochemical properties of quinoxaline derivatives can be further investigated by converting them into quinoxalinium salts. These salts can be studied using techniques such as cyclic voltammetry to determine their reduction potentials and understand their redox behavior. Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current, providing information about the electrochemical processes occurring at the electrode surface.
For a quinoxalinium salt derived from this compound, one would expect the reduction potentials to be influenced by the electron-withdrawing substituents on the quinoxaline ring. Studies on related quinolinium salts have shown that their reduction potentials can be correlated with their chemical structure. nih.gov For instance, the presence of electron-withdrawing groups generally makes the compound easier to reduce, resulting in less negative reduction potentials.
While specific electrochemical data for a quinoxalinium salt of this compound is not documented, the table below provides illustrative reduction potential ranges for related quinolinium salts, demonstrating the type of data obtained from cyclic voltammetry.
| Compound Class | Reduction Potential Range (V) | Electrochemical Technique |
| Substituted Quinolinium Salts | -0.43 to -1.08 | Cyclic Voltammetry |
Role As a Synthetic Intermediate in Advanced Materials and Organic Synthesis
Precursor Compound for Novel Disubstituted and Condensed Quinoxaline (B1680401) Derivatives
2,3-Dichloro-6-fluoro-7-nitroquinoxaline is a key starting material for the synthesis of novel disubstituted and condensed quinoxaline derivatives. The two chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic substitution, allowing for the stepwise and regioselective introduction of various functional groups. This reactivity is the foundation for creating a library of 2,3-disubstituted quinoxalines, where different substituents can be precisely installed to tune the molecule's electronic, optical, and biological properties.
The general synthetic approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a dicarbonyl compound to form the quinoxaline ring system. teb.org.trnih.gov In this case, the precursor diamine would be 4-fluoro-5-nitro-1,2-diaminobenzene. The resulting 2,3-dihydroxy-6-fluoro-7-nitroquinoxaline can then be chlorinated to yield the target compound. Subsequently, the dichloro derivative acts as a key intermediate for further functionalization. nih.gov This strategy allows for the creation of diverse derivatives, including those with fused heterocyclic rings such as thiazolo[4,5-b]quinoxalines and 1,4-benzoxazino[2,3-b]quinoxalines. nih.gov
Utilization of the Quinoxaline Scaffold for Chemical Diversification
The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, and this compound provides an excellent platform for chemical diversification. ipp.pt The electron-withdrawing nature of the pyrazine (B50134) ring, further enhanced by the fluoro and nitro substituents on the benzene (B151609) ring, activates the C2 and C3 positions for nucleophilic aromatic substitution (SNAr) reactions.
This inherent reactivity allows for the introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. By carefully controlling reaction conditions, chemists can achieve selective mono- or di-substitution, leading to a vast number of unique derivatives from a single precursor. koreascience.kr For instance, one chlorine atom can be selectively replaced, and the resulting mono-substituted intermediate can then undergo a different reaction, such as a palladium-catalyzed cross-coupling, at the second chlorine position. This sequential and regioselective approach is fundamental to building complex molecules with precisely defined structures and functionalities. koreascience.kr
Applications in the Synthesis of Advanced Materials
The structural and electronic properties of this compound make it a valuable intermediate in the synthesis of advanced materials. Quinoxaline-based molecules are known for their electron-withdrawing characteristics, which are desirable for applications in organic electronics, such as in the development of π-conjugated polymers. nih.gov The presence of the nitro and fluoro groups on this specific compound further enhances its electron-accepting ability, making it a promising building block for n-type organic semiconductors.
These materials are crucial components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). By incorporating this quinoxaline unit into larger polymeric or molecular systems, researchers can modulate the electronic energy levels (LUMO and HOMO) and improve charge transport properties. researchgate.net The reactivity of the chloro groups provides the synthetic handles needed to polymerize or integrate the quinoxaline core into more complex material architectures.
Methodological Strategies for Yield Optimization and Reaction Control
To effectively utilize this compound in synthesis, precise control over reaction conditions is essential to maximize product yield and ensure selectivity.
Catalysts play a crucial role in many transformations involving the quinoxaline scaffold, particularly in cross-coupling reactions used to form carbon-carbon or carbon-heteroatom bonds at the 2 and 3 positions. For reactions like the Sonogashira coupling, a combination of a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), and a copper co-catalyst, like copper(I) iodide (CuI), is often employed. koreascience.kr The choice of ligands for the palladium center, such as triphenylphosphine (B44618) (PPh₃), is also critical for stabilizing the catalyst and facilitating the catalytic cycle. Optimization involves screening different catalysts and ligands to find the combination that provides the highest conversion and selectivity for the desired product, minimizing side reactions.
Table 1: Catalysts in Quinoxaline Synthesis
| Catalyst System | Reaction Type | Function | Reference |
|---|---|---|---|
| Pd(OAc)₂ / CuI / PPh₃ | Sonogashira Coupling | Facilitates the coupling of terminal alkynes to the quinoxaline core. | koreascience.kr |
The solvent system is a critical parameter that can significantly influence reaction rates, yields, and even the regioselectivity of substitutions. In nucleophilic aromatic substitution reactions on 2,3-dichloroquinoxalines, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) are commonly used. koreascience.kr These solvents can help to dissolve the reactants and stabilize charged intermediates, but their choice can lead to different outcomes. For example, attempts to perform a Sonogashira coupling on a related dichloro-nitroquinoxaline in various solvents showed that achieving complete conversion and high regioselectivity was challenging. koreascience.kr In other cases, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to promote quinoxaline synthesis efficiently at room temperature due to their ability to stabilize intermediates through strong hydrogen bonding. nih.gov
Table 2: Influence of Solvents on Quinoxaline Reactions
| Solvent | Reaction Type | Typical Outcome | Reference |
|---|---|---|---|
| DMF, DMSO, THF, Acetonitrile | SNAr, Cross-Coupling | Variable yields and regioselectivity; common choice for exploring reaction conditions. | koreascience.kr |
| Glacial Acetic Acid | Condensation | Effective medium for the initial synthesis of the quinoxaline ring. | teb.org.tr |
Temperature and reaction time are fundamental parameters that must be carefully controlled to achieve desired synthetic outcomes. researchgate.net For the synthesis of quinoxaline derivatives, reaction temperatures can range from room temperature to elevated temperatures of 120°C or higher, often under reflux conditions. teb.org.trkoreascience.kr The optimal temperature depends on the activation energy of the specific reaction. For instance, the initial condensation to form the quinoxaline ring often requires heating under reflux for several hours (e.g., 4-5 hours) to ensure the reaction goes to completion. teb.org.tr
Subsequent substitution or coupling reactions also require careful temperature management. Insufficient heat may lead to low conversion rates, while excessive heat can cause decomposition of reactants or products and promote the formation of unwanted side products. researchgate.net The use of microwave irradiation has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and improving yields by providing rapid and uniform heating. koreascience.kr Monitoring the reaction progress over time using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial for determining the optimal reaction time to maximize the yield of the desired product. nih.govkoreascience.kr
Strategies for Impurity Control and Advanced Purification Techniques
The synthesis of this compound, a complex heterocyclic compound, often results in the formation of various impurities that can affect its use as a synthetic intermediate. Effective impurity control and advanced purification techniques are therefore crucial to ensure the high purity required for its applications in advanced materials and organic synthesis. The primary methods employed for the purification of this compound are flash column chromatography and recrystallization.
Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating this compound from closely related impurities. theseus.fi This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the compound and its impurities onto the stationary phase as the mobile phase passes through the column under pressure. theseus.fi
The choice of the mobile phase is critical for achieving good separation. For compounds like this compound, which possess polar nitro and fluoro groups as well as nonpolar chloro-substituted aromatic rings, a solvent system with intermediate polarity is often optimal. A common approach is to use a mixture of a nonpolar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate or dichloromethane. The optimal ratio of these solvents is typically determined through preliminary analysis using thin-layer chromatography (TLC).
A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be particularly effective for resolving complex mixtures of impurities. rochester.edu This allows for the elution of less polar impurities first, followed by the target compound, and finally the more polar impurities.
Table 1: Illustrative Flash Column Chromatography Parameters for this compound Purification
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) |
| Gradient Profile | 5% to 30% Ethyl Acetate over 20 column volumes |
| Loading Technique | Dry loading with silica gel |
| Detection | UV at 254 nm |
This table presents a hypothetical set of parameters and is for illustrative purposes only.
Recrystallization
Recrystallization is a powerful technique for the final purification of this compound, particularly for removing small amounts of impurities and obtaining a crystalline solid of high purity. mt.com The principle of recrystallization relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. mt.com
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures.
For a polychlorinated and fluorinated nitroquinoxaline, suitable solvents could include alcohols (such as ethanol (B145695) or isopropanol), esters (like ethyl acetate), or chlorinated solvents (such as dichloromethane), or a mixture of solvents. The process involves dissolving the crude compound in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor, which is then separated by filtration.
Table 2: Potential Recrystallization Solvents for this compound
| Solvent/Solvent System | Rationale |
| Ethanol/Water | The compound may dissolve in hot ethanol, and the addition of water as an anti-solvent can induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate can dissolve the compound, and the addition of hexane can decrease its solubility to promote crystal formation. |
| Toluene | Aromatic solvents can sometimes be effective for crystallizing aromatic compounds. |
This table provides a conceptual list of potential solvents based on general principles of recrystallization. rochester.edu
Statistical Approaches for Resolving Discrepancies in Reported Reaction Yields
Discrepancies in reported reaction yields for the synthesis of this compound are not uncommon in the scientific literature. These variations can arise from a multitude of factors, including differences in reaction conditions, purity of starting materials, and analytical methods used to determine the yield. Statistical approaches can be employed to analyze and resolve these discrepancies, leading to a more robust and reproducible synthetic protocol.
One powerful tool is Statistical Process Control (SPC) , which is widely used in the pharmaceutical and chemical industries to monitor and control manufacturing processes. amplelogic.com SPC involves the use of control charts to track the variability of a process over time. By plotting reaction yields from different batches or literature reports on a control chart, it is possible to identify common cause variation (inherent process variability) and special cause variation (due to assignable causes). amplelogic.com
Table 3: Hypothetical Control Chart Data for this compound Synthesis Yield
| Batch/Reference | Reported Yield (%) |
| 1 | 85 |
| 2 | 88 |
| 3 | 82 |
| 4 | 91 |
| 5 | 75 (Outlier) |
| 6 | 86 |
| 7 | 89 |
| Average Yield | 85.1 |
| Upper Control Limit | 93.5 |
| Lower Control Limit | 76.7 |
This table is a hypothetical representation to illustrate the application of SPC.
In this hypothetical example, Batch 5 would be identified as a statistical outlier, suggesting a special cause of variation that needs investigation. This could be due to a deviation in reaction temperature, a contaminated reagent, or an error in measurement.
Another statistical approach is the use of Design of Experiments (DoE) . DoE is a systematic method for determining the relationship between factors affecting a process and the output of that process. In the context of resolving yield discrepancies, a DoE study could be designed to investigate the impact of various reaction parameters (e.g., temperature, reaction time, catalyst loading, and reagent stoichiometry) on the yield of this compound.
The results of a DoE study can be used to build a statistical model that predicts the reaction yield based on the input parameters. This model can help to identify the optimal reaction conditions for maximizing the yield and can also explain the sources of variation observed in different literature reports.
Furthermore, Analysis of Variance (ANOVA) is a statistical technique that can be used to compare the means of two or more groups. researchgate.net In this context, ANOVA could be used to determine if there are statistically significant differences in the yields reported by different research groups or when using different synthetic routes. This can help to identify which factors are contributing most to the observed discrepancies.
By applying these statistical approaches, researchers can move beyond simply noting the discrepancies in reported yields and can instead gain a deeper understanding of the factors that influence the synthesis of this compound. This knowledge can then be used to develop a more reliable and reproducible synthetic process.
Advanced Topics and Future Directions in Quinoxaline Chemical Research
Rational Design Principles for Novel Quinoxaline (B1680401) Scaffolds and Architectures
The creation of new quinoxaline derivatives with specific functions is increasingly guided by rational design principles rather than serendipitous discovery. These strategies leverage existing knowledge of structure-activity relationships (SAR) and computational tools to predict the properties of novel molecules.
A core principle is molecular hybridization , which involves combining the quinoxaline scaffold with other known bioactive structures to generate new compounds with potentially enhanced activity or novel mechanisms of action. mdpi.com This strategy aims to merge the beneficial properties of different pharmacophores into a single molecule. mdpi.com For instance, fusing a quinoxaline ring with other heterocycles like azetidinone or thiazolidinone has been explored to develop new therapeutic agents. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to this design process. By systematically modifying the substituents on the quinoxaline ring, researchers can decipher the role of different functional groups and their positions on biological activity. nih.govresearchgate.net Key findings in this area include:
Influence of Substituents: The presence, number, and position of substituents are critically important for biological activity. researchgate.net For example, in certain contexts, electron-withdrawing groups like fluorine or chlorine on the quinoxaline ring are considered important for enhancing biological effects. nih.gov
Positional Importance: Substitutions at positions 6 and 7 of the quinoxaline core can be crucial for activity, with groups such as halogens, nitro, and ester functionalities leading to excellent outcomes in specific applications. mdpi.com The specific arrangement of chloro, fluoro, and nitro groups in a compound like 2,3-Dichloro-6-fluoro-7-nitroquinoxaline is a direct result of design principles aiming to modulate the electronic properties and reactivity of the scaffold.
| Design Principle | Description | Example Application |
|---|---|---|
| Molecular Hybridization | Combining the quinoxaline core with other bioactive moieties to create a single, multifunctional molecule. mdpi.com | Fusing quinoxaline with other antitubercular scaffolds like azetidinone to develop new agents against Mycobacterium tuberculosis. mdpi.com |
| Structure-Activity Relationship (SAR) | Systematic study of how chemical structure variations affect a compound's biological activity to guide the design of more potent analogues. researchgate.net | Observing that electron-withdrawing groups (e.g., halogens, nitro groups) at specific positions can enhance a desired biological effect. mdpi.comnih.gov |
| Bioisosteric Modification | Replacing functional groups with others that possess similar steric and electronic properties to optimize potency, selectivity, or pharmacokinetic profiles. nih.gov | Modifying lead compounds by replacing certain groups on the quinoxaline ring to enhance inhibitory activity against specific enzymes. nih.gov |
In-Depth Mechanistic Insights into Complex Quinoxaline Formation and Transformation Pathways
Understanding the mechanisms behind the formation and subsequent transformation of the quinoxaline ring is crucial for developing efficient and selective synthetic routes.
The most common and fundamental method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. ipp.pt This robust reaction forms the foundational benzene-fused pyrazine (B50134) ring system. ipp.pt However, for advanced applications, highly substituted quinoxalines are required, necessitating more complex, multi-step synthetic pathways.
The synthesis of 2,3-dichloroquinoxaline (B139996) derivatives, including scaffolds like this compound, typically involves the chlorination of a quinoxaline-2,3-dione precursor. This transformation is commonly achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.comresearchgate.net The reaction proceeds by converting the hydroxyl groups of the dione (B5365651) tautomer into chloro groups, yielding a highly reactive scaffold.
Once formed, these 2,3-dichloroquinoxaline platforms are valuable intermediates primarily due to their susceptibility to heteroaromatic nucleophilic substitution (SₙAr) reactions. researchgate.net The electron-withdrawing nature of the pyrazine ring, further enhanced by substituents like nitro and fluoro groups, activates the C2 and C3 positions for nucleophilic attack. This allows for the selective replacement of the chlorine atoms with a wide variety of nucleophiles, such as anilines, phenols, amines, and thiols. researchgate.net Research on the closely related 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) (DCDNQX) has demonstrated that these SₙAr reactions can be performed under mild, metal-free conditions, allowing for controlled and selective synthesis of mono- or di-substituted products in high yields. researchgate.net This reactivity is the cornerstone of its utility as a building block in medicinal chemistry and materials science.
More recently, novel synthetic methodologies such as mechanochemistry have been explored. A spiral gas–solid two-phase flow approach has been reported for the synthesis of quinoxalines, which avoids the need for solvents or heating and significantly shortens reaction times by subjecting reactants to intense mechanical energy. mdpi.com
| Pathway | Description | Reagents/Conditions |
|---|---|---|
| Core Synthesis (Condensation) | Formation of the basic quinoxaline ring by reacting an o-phenylenediamine with an α-dicarbonyl compound. ipp.pt | Typically performed in a suitable solvent, often with acid or base catalysis. |
| Chlorination of Quinoxaline-diones | Conversion of a quinoxaline-2,3-dione to a 2,3-dichloroquinoxaline. chemicalbook.comresearchgate.net | Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalyst like DMF. chemicalbook.comresearchgate.net |
| Nucleophilic Aromatic Substitution (SₙAr) | Displacement of the chloro groups on the 2,3-dichloroquinoxaline scaffold by various nucleophiles. researchgate.net | Anilines, phenols, amines, etc., under mild, often metal-free conditions. researchgate.net |
| Mechanochemical Synthesis | A solvent-free method using intense mechanical energy to drive the reaction. mdpi.com | Spiral gas–solid two-phase flow apparatus. mdpi.com |
Investigation of Intermolecular and Intramolecular Interactions within Quinoxaline Derivatives (e.g., Hydrogen Bonding)
The solid-state architecture and physicochemical properties of quinoxaline derivatives are dictated by a network of non-covalent intermolecular and intramolecular interactions. Understanding these forces is essential for crystal engineering and for predicting how these molecules will interact with biological targets.
Crystal structure analyses of various quinoxaline derivatives have provided detailed insights into these interactions. nih.gov Common interactions observed include:
Hydrogen Bonding: While the core quinoxaline ring is not a classical hydrogen bond donor, substituents attached to it frequently are. In the crystal packing of derivatives, C-H···O and C-H···N hydrogen bonds are commonly observed, linking molecules into chains or more complex three-dimensional networks. nih.gov
π-π Stacking: The aromatic nature of the quinoxaline ring system makes it prone to π-π stacking interactions. nih.govresearchgate.net These interactions, where the planar aromatic rings of adjacent molecules align, are a significant force in the crystal packing of many derivatives. researchgate.net
Computational studies, such as those using Symmetry-Adapted Perturbation Theory (SAPT), have revealed that dispersive forces are often the decisive factor in the intermolecular interactions of related heterocyclic systems. mdpi.com The combination of these varied interactions—hydrogen bonds, π-π stacking, and weaker C-H···π forces—collectively dictates the supramolecular assembly of quinoxaline derivatives, influencing properties such as solubility and melting point. nih.gov
| Interaction Type | Description | Significance |
|---|---|---|
| Hydrogen Bonding (e.g., C-H···O) | An electrostatic interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov | Plays a key role in forming defined structural motifs like chains and sheets in the crystal lattice. nih.gov |
| π-π Stacking | A non-covalent attraction between aromatic rings. researchgate.net | Contributes significantly to the stabilization of crystal structures and is crucial for interactions with biological macromolecules like DNA. nih.govresearchgate.net |
| C-H···π Interactions | A weak interaction involving a C-H bond as the donor and a π-system as the acceptor. nih.gov | Adds to the overall cohesive energy of the crystal and helps define the precise orientation of molecules. nih.gov |
Q & A
Q. What are the recommended methodologies for synthesizing 2,3-Dichloro-6-fluoro-7-nitroquinoxaline?
Synthesis typically involves sequential halogenation and nitration of quinoxaline derivatives. For example:
- Step 1 : Start with a quinoxaline precursor (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) and introduce nitro groups via catalytic hydrogenation or nitration under controlled acidic conditions .
- Step 2 : Chlorination/fluorination using reagents like POCl₃ or Selectfluor® to achieve the desired halogenation pattern .
- Key Considerations : Use inert atmospheres (N₂/Ar) to avoid side reactions, and monitor reaction progress via TLC or HPLC.
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄ | 0–5°C | 2 h | ~65% |
| 2 | POCl₃, DMF | 80°C | 6 h | ~75% |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Procedure : Grow crystals via slow evaporation in solvents like DCM/hexane. Collect data using a diffractometer (e.g., Mo-Kα radiation, λ = 0.71073 Å) .
- Analysis : Refine structures using software like SHELXL. Expect monoclinic systems (space group P2₁/c) with bond lengths and angles consistent with nitro and halogen substituents .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste contractors .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Q. How is purity assessed, and what analytical methods are recommended?
- HPLC/GC-MS : Use C18 columns with UV detection (λ = 254 nm) and compare retention times against standards .
- Elemental Analysis : Confirm C, H, N, Cl, and F percentages within ±0.3% of theoretical values .
- Melting Point : Expect sharp melting points (e.g., 289°C for related nitroquinoxalines) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography .
- Catalyst Screening : Test Pd/C or Raney Ni for nitro group reductions; optimize H₂ pressure (e.g., 2.7 atm for 24 h) to minimize byproducts .
- Scale-Up Risks : Exothermic nitration steps require jacketed reactors with precise temperature control .
Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
- Case Study : Discrepancies in aromatic proton shifts may arise from solvent effects or dynamic exchange. Use deuterated DMSO for NMR to stabilize conformers .
- DFT Calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes to validate substituent positions .
Q. What strategies are effective for designing bioactive derivatives?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance electrophilicity and interactions with biological targets .
- Biological Screening : Test antimicrobial activity against S. aureus and E. coli using MIC assays. Derivatives with tricyclic cores (e.g., pyrido[2,3-f]quinoxalines) show enhanced potency .
Table 2 : Example Bioactivity Data
| Derivative | MIC (S. aureus) | MIC (E. coli) |
|---|---|---|
| Parent | 32 µg/mL | 64 µg/mL |
| -CF₃ Analog | 8 µg/mL | 16 µg/mL |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
